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Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the utilization of AH 23848, a potent and specific thromboxane

A2 (TXA2) receptor antagonist, in both in vitro and in vivo platelet aggregation assays. This

document outlines the scientific principles, detailed experimental protocols, and data

interpretation strategies to effectively leverage AH 23848 as a tool to investigate the

physiological and pathological roles of TXA2.

Introduction: The Significance of Thromboxane A2
in Platelet Biology
Thromboxane A2 (TXA2) is a potent lipid mediator synthesized by activated platelets that plays

a pivotal role in hemostasis and thrombosis.[1][2][3] Upon platelet activation, arachidonic acid

is metabolized to form TXA2, which then acts as an autocrine and paracrine signaling

molecule.[2][4] TXA2 binds to the G protein-coupled thromboxane prostanoid (TP) receptor on

the surface of platelets, initiating a signaling cascade that leads to a conformational change in

the glycoprotein IIb/IIIa receptor, platelet shape change, degranulation, and ultimately, platelet

aggregation.[1][2][5] Given its central role in thrombus formation, the TXA2 pathway is a critical

target for antiplatelet therapies.[3]
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AH 23848: A Specific Antagonist of the
Thromboxane A2 Receptor
AH 23848 is a highly specific and potent antagonist of the thromboxane A2 (TP) receptor.[6][7]

It has been demonstrated to inhibit TXA2-induced platelet aggregation with an IC50 value of

0.26 μM.[8][9][10] Notably, AH 23848 also exhibits antagonism at the prostaglandin E2 (PGE2)

receptor EP4, a characteristic that should be considered in experimental design and data

interpretation.[8][9][10] Its utility as a research tool lies in its ability to specifically block the

effects of TXA2, allowing for the elucidation of TXA2-dependent mechanisms in platelet

function and thrombotic events.[6][7][11]

Chemical and Physical Properties of AH 23848
Property Value Source

Chemical Name

([1α(Z),2β,5α]-(+/-)-7-[5-[[(1,1'-

biphenyl)-4-yl]methoxy]-2-(4-

morpholinyl)-3-

oxocyclopentyl]-4-heptenoic

acid)

[6]

CAS Number 81496-19-7 (calcium salt) [8][9]

Molecular Formula C29H35NO5 [9]

Molecular Weight 496.6 g/mol (free acid) [9]

Solubility > 5 mg/mL in DMSO [8][9]

Purity >90% [9][12]

Storage -20°C [8]

Stability ≥ 4 years [8]

Thromboxane A2 Signaling Pathway in Platelets
The following diagram illustrates the signaling cascade initiated by TXA2 binding to its receptor

on platelets, leading to aggregation. AH 23848 acts by competitively inhibiting this initial

binding step.
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Caption: Thromboxane A2 signaling pathway in platelets and the inhibitory action of AH 23848.

In Vitro Platelet Aggregation Assays
In vitro platelet aggregation assays are fundamental for studying platelet function and the

effects of antiplatelet agents. The two most common methods are Light Transmission

Aggregometry (LTA) and Whole Blood Aggregometry.

Experimental Workflow for In Vitro Assays
Caption: General experimental workflow for in vitro platelet aggregation assays using AH
23848.

Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet aggregation.[13][14][15][16] It

measures the increase in light transmission through a suspension of platelet-rich plasma (PRP)

as platelets aggregate in response to an agonist.[13][14][15][16]

Protocol:

Blood Collection and PRP Preparation:
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Collect whole blood from healthy human donors or experimental animals into tubes

containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[13]

Process blood samples within 4 hours of collection and maintain them at room

temperature.[13]

Centrifuge the blood at 150-200 x g for 10-15 minutes at 20°C to obtain PRP.[13]

Carefully transfer the supernatant (PRP) to a new plastic tube.

Centrifuge the remaining blood at 2700 x g for 15 minutes to obtain platelet-poor plasma

(PPP), which will be used as a reference (100% aggregation).[13]

Platelet Count Adjustment:

Determine the platelet count in the PRP and adjust with PPP to a standardized

concentration (e.g., 2.5 x 10⁸ platelets/mL) for consistency between experiments.

Assay Procedure:

Pipette 450 µL of the adjusted PRP into a siliconized glass cuvette with a stir bar.

Place the cuvette in the aggregometer and allow the PRP to equilibrate to 37°C for at least

1 minute with continuous stirring (1000-1200 rpm).[14][15]

Add 50 µL of AH 23848 solution (dissolved in DMSO and diluted in saline) to achieve the

desired final concentration (e.g., 0.1, 1, 10 µM). For the vehicle control, add the same

volume of diluted DMSO.

Incubate for a predetermined time (e.g., 2-5 minutes).

Initiate platelet aggregation by adding a specific agonist. To specifically study the TXA2

pathway, use the stable TXA2 mimetic U-46619 (e.g., 1-10 µM). Other agonists like

collagen (1-5 µg/mL) or arachidonic acid (0.5-1 mM) can also be used to assess the

contribution of endogenous TXA2 production.[17]

Record the change in light transmission for 5-10 minutes.[14][15]
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Data Analysis:

The maximum percentage of aggregation is calculated relative to the PPP baseline.

Generate dose-response curves to determine the IC50 of AH 23848 for each agonist.

Whole Blood Aggregometry
Whole blood aggregometry measures platelet aggregation in a more physiologically relevant

environment by including red and white blood cells.[18][19][20] This method typically measures

the change in electrical impedance as platelets aggregate onto electrodes.[18]

Protocol:

Blood Collection:

Collect whole blood into tubes containing an appropriate anticoagulant (e.g., hirudin or

citrate).

Assay Procedure:

Dilute the whole blood 1:1 with pre-warmed saline.

Add the diluted blood to the test cuvette with a stir bar.

Add AH 23848 or vehicle and incubate at 37°C as described for LTA.

Add the agonist (e.g., U-46619, collagen) and record the change in impedance for a set

duration (e.g., 6-10 minutes).

Data Analysis:

The aggregation is typically quantified as the area under the aggregation curve (AUC) or

the change in impedance in Ohms.

Compare the results from AH 23848-treated samples to the vehicle control.

In Vivo Thrombosis Models
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In vivo models are crucial for evaluating the antithrombotic efficacy of compounds in a complex

biological system. AH 23848 can be administered systemically to assess its impact on

thrombus formation in various models.

Experimental Workflow for In Vivo Models
Caption: General experimental workflow for in vivo thrombosis models using AH 23848.

Ferric Chloride (FeCl3)-Induced Carotid Artery
Thrombosis Model
This widely used model induces oxidative vascular injury, leading to thrombus formation.[21]

[22][23][24][25]

Protocol:

Animal Preparation:

Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic (e.g.,

ketamine/xylazine).

Administer AH 23848 or vehicle at the desired dose and route (e.g., intraperitoneal,

intravenous, or oral) at a predetermined time before injury.

Surgically expose the common carotid artery.[21]

Thrombosis Induction:

Place a small piece of filter paper (e.g., 1x2 mm) saturated with FeCl3 solution (e.g., 5-

10%) on the adventitial surface of the artery for a defined period (e.g., 3 minutes).[21][26]

Remove the filter paper and rinse the area with saline.

Monitoring and Endpoint:

Monitor blood flow using a Doppler flow probe.

The primary endpoint is the time to complete vessel occlusion.
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The efficacy of AH 23848 is determined by a significant prolongation of the time to

occlusion compared to the vehicle-treated group.

Pulmonary Thromboembolism (PTE) Model
This model assesses the effect of antithrombotic agents on mortality following the intravenous

injection of a thrombogenic agent.[27][28][29][30]

Protocol:

Animal Preparation:

Administer AH 23848 or vehicle to a cohort of mice.

Thromboembolism Induction:

After a set pretreatment time, induce thromboembolism by intravenous injection (e.g., via

the tail vein) of a thrombogenic mixture, such as collagen and epinephrine.[28]

Endpoint:

The primary endpoint is the number of surviving animals or the time to death/paralysis

over a defined observation period (e.g., 15-30 minutes).

A significant increase in survival in the AH 23848-treated group indicates antithrombotic

efficacy.

Self-Validating Systems and Causality in
Experimental Choices
The protocols described are designed to be self-validating. The inclusion of both positive

(agonist-only) and negative (vehicle) controls is essential to establish a baseline and ensure

the observed effects are due to AH 23848. The use of a specific TXA2 mimetic like U-46619

directly interrogates the TP receptor and validates that AH 23848 is acting on its intended

target. When using agonists that induce endogenous TXA2 synthesis (e.g., collagen,

arachidonic acid), the inhibitory effect of AH 23848 helps to quantify the contribution of the

TXA2 pathway to aggregation induced by that specific agonist.
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The choice of agonist is critical. U-46619 is used to directly assess TP receptor antagonism,

while arachidonic acid evaluates the entire TXA2 synthesis and signaling pathway. Collagen is

a more physiologically relevant agonist that activates multiple pathways, including TXA2

synthesis. By comparing the inhibitory effects of AH 23848 on aggregation induced by these

different agonists, researchers can dissect the specific role of TXA2 in different contexts of

platelet activation.

In vivo, the FeCl3 model mimics thrombosis following endothelial injury, a common pathological

event. The PTE model, while more acute, provides a clear and rapid assessment of systemic

antithrombotic activity. The choice of model should be dictated by the specific research

question.

References
Levin, R. I., et al. (1989). A specific thromboxane receptor blocking drug, AH23848, reduces

platelet deposition on vascular grafts in man. Journal of vascular surgery, 10(3), 216–223.

[Link]

AH 23848 (calcium salt). Bertin Bioreagent. [Link]

Brittain, R. T., et al. (1985). AH23848: a thromboxane receptor-blocking drug that can clarify

the pathophysiologic role of thromboxane A2. Circulation, 72(6), 1208–1218. [Link]

Tobelem, G. (1989). [Mechanism of platelet aggregation and mode of action of platelet

antiaggregants]. La Revue du praticien, 39(25), 2219–2222. [Link]

Oxford University Press. (2022). Mouse Model for Platelet Aggregation using Flow

Cytometry. Current Protocols. [Link]

Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com.

[Link]

Heptinstall, S., et al. (1990). Thromboxane (Tx) A2 receptor blockade and TxA2 synthase

inhibition alone and in combination: comparison of anti-aggregatory efficacy in human

platelets. British journal of pharmacology, 100(1), 117–124. [Link]

Thromboxane A2. Wikipedia. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b1238019/docs?utm_src=pdf-body#application-notes-and-protocols-for-ah-23848-in-platelet-aggregation-assays
https://pubmed.ncbi.nlm.nih.gov/2674457/
https://www.benchchem.com/product/b1238019/docs?utm_src=pdf-body#application-notes-and-protocols-for-ah-23848-in-platelet-aggregation-assays
https://www.bertin-bioreagent.com/pr19023/ah-23848-calcium-salt
https://www.ahajournals.org/doi/10.1161/01.CIR.72.6.1208
https://pubmed.ncbi.nlm.nih.gov/2556779/
https://academic.oup.com/cp/article/2/11/e599/6799008
https://practical-haemostasis.com/Platelet_Disorders/lta.html
https://pubmed.ncbi.nlm.nih.gov/2193170/
https://en.wikipedia.org/wiki/Thromboxane_A2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238019?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Brittain, R. T., et al. (1985). AH23848: a thromboxane receptor-blocking drug that can clarify

the pathophysiologic role of thromboxane A2. Circulation, 72(6), 1208–1218. [Link]

Tarasova, A. S., et al. (2020). Rodent models of pulmonary embolism and chronic

thromboembolic pulmonary hypertension. Frontiers in medicine, 7, 315. [Link]

Ku, S. K., & Bae, J. S. (2016). Ferric Chloride-induced Murine Thrombosis Models. Journal

of visualized experiments : JoVE, (115), 54479. [Link]

Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor

antagonism using impedance aggregometry: A pilot study. ResearchGate. [Link]

Begent, N. A., & Born, G. V. (1970). An in vivo model for studying platelet aggregation and

disaggregation. Nature, 227(5261), 926–930. [Link]

Whole Blood Aggregometry in Mice. Current Protocols. (2023). [Link]

Horn, R. F., et al. (1988). Inhibition of platelet aggregation and thromboxane production by

low concentrations of aspirin in vitro. British journal of clinical pharmacology, 26(1), 25–32.

[Link]

Refinement of a mouse model of pulmonary embolism. NC3Rs. [Link]

[Mechanism of action of platelet aggregation inhibitors]. ResearchGate. [Link]

Gresele, P., et al. (2022). Light transmission aggregometry for platelet function testing:

position paper on current recommendations and French proposals for accreditation.

Platelets, 33(8), 1126–1138. [Link]

Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron

Microscopy Analysis. JoVE. [Link]

Platelet generation in vivo and in vitro. Blood. (2017). [Link]

Platelet Aggregation Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

Kramer, R. M., et al. (1996). Thrombin-Induced Thromboxane Synthesis by Human Platelets.

Arteriosclerosis, Thrombosis, and Vascular Biology, 16(1), 18–26. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/3933694/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7326019/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5092039/
https://www.researchgate.net/publication/236128038_Platelet_aggregation_response_to_cyclooxygenase_inhibition_and_thromboxane_receptor_antagonism_using_impedance_aggregometry_A_pilot_study
https://pubmed.ncbi.nlm.nih.gov/4248425/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10316041/
https://pubmed.ncbi.nlm.nih.gov/3408544/
https://www.nc3rs.org.uk/our-portfolio/refinement-mouse-model-pulmonary-embolism
https://www.researchgate.net/publication/287019803_Mechanism_of_action_of_platelet_aggregation_inhibitors
https://www.tandfonline.com/doi/full/10.1080/09537104.2022.2142498
https://www.jove.com/t/65042/ferric-chloride-induced-arterial-thrombosis-sample-collection-for
https://ashpublications.org/blood/article/129/11/1447/36025/Platelet-generation-in-vivo-and-in-vitro
https://www.clinpgx.com/page/platelet-aggregation-inhibitor
https://www.ahajournals.org/doi/10.1161/01.ATV.16.1.18
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238019?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Whole Blood Platelet Aggregometry. ResearchGate. [Link]

Mouse Model for Pulmonary Embolism (PE). USCN Business. [Link]

Paul, B. Z., et al. (2002). Two waves of platelet secretion induced by thromboxane A2

receptor and a critical role for phosphoinositide 3-kinases. The Journal of biological

chemistry, 277(34), 30911–30917. [Link]

Eckle, T., et al. (2023). Ferric Chloride-Induced Arterial Thrombosis and Sample Collection

for 3D Electron Microscopy Analysis. UKnowledge. [Link]

Light transmission aggregometry for platelet function testing: position paper on current

recommendations and French proposals for accreditation. ResearchGate. [Link]

In vitro platelet aggregation studies. ResearchGate. [Link]

Video: Ferric Chloride-induced Murine Thrombosis Models. JoVE. [Link]

Choosing a Mouse Model of Venous Thrombosis: A Consensus Assessment of Utility and

Application. Arteriosclerosis, Thrombosis, and Vascular Biology. (2019). [Link]

Watala, C., et al. (2014). Various laboratory protocols for measuring thromboxane A2

generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study.

Blood coagulation & fibrinolysis : an international journal in haemostasis and thrombosis,

25(4), 379–386. [Link]

Light transmission aggregometry in the diagnosis of thrombocytopathy. Via Medica Journals.

[Link]

The Role of Whole Blood Platelet Aggregation Studies in the Diagnosis of Unexplained

Bleeding Tendencies. ASH Publications. [Link]

A Novel Inherited Platelet Function Disorder Involving the Thromboxane A2 Pathway of

Platelet Activation. Blood. (2005). [Link]

Fritsma, G. A., & McGlasson, D. L. (2017). Whole Blood Platelet Aggregometry. Methods in

molecular biology (Clifton, N.J.), 1646, 333–347. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.researchgate.net/publication/319207008_Whole_Blood_Platelet_Aggregometry
https://www.uscnk.com/tech/DSI517Mu01-Mouse-Model-for-Pulmonary-Embolism-(PE).htm
https://pubmed.ncbi.nlm.nih.gov/12065582/
https://uknowledge.uky.edu/physiology_facpub/195/
https://www.researchgate.net/publication/365158145_Light_transmission_aggregometry_for_platelet_function_testing_position_paper_on_current_recommendations_and_French_proposals_for_accreditation
https://www.researchgate.net/figure/In-vitro-platelet-aggregation-studies-a-Aggregation-profile-of-WT-or-TG-mouse_fig1_264426867
https://www.jove.com/v/54479/ferric-chloride-induced-murine-thrombosis-models
https://www.ahajournals.org/doi/10.1161/ATVBAHA.118.312061
https://pubmed.ncbi.nlm.nih.gov/24365771/
https://journals.viamedica.pl/journal_of_transfusion_medicine/article/view/106368
https://ashpublications.org/blood/article/126/23/4493/99723/The-Role-of-Whole-Blood-Platelet-Aggregation
https://ashpublications.org/blood/article/106/11/2767/116909/A-Novel-Inherited-Platelet-Function-Disorder
https://pubmed.ncbi.nlm.nih.gov/28804840/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238019?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thromboembolic Drugs Part 1: Principles of Platelet Activation. YouTube. [Link]

P2Y12 Platelet Receptor: Mechanism of platelet aggregation. YouTube. [Link]

Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery

Thrombosis Model. ACS Omega. (2022). [Link]

A revised model of platelet aggregation. The Journal of clinical investigation. (1999). [Link]

Novel venous thromboembolism mouse model to evaluate the role of complete and partial

factor XIII deficiency in pulmonary embolism risk. Journal of thrombosis and haemostasis.

(2018). [Link]

Antiplatelet therapy: targeting the TxA2 pathway. Current pharmaceutical design. (2011).

[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

2. ashpublications.org [ashpublications.org]

3. Antiplatelet therapy: targeting the TxA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

4. [Mechanism of platelet aggregation and mode of action of platelet antiaggregants] -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. ClinPGx [clinpgx.org]

6. ahajournals.org [ahajournals.org]

7. AH23848: a thromboxane receptor-blocking drug that can clarify the pathophysiologic role
of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

8. caymanchem.com [caymanchem.com]

9. AH 23848 (calcium salt) | CAS 81496-19-7 | Cayman Chemical | Biomol.com [biomol.com]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.youtube.com/watch?v=I32i_6-G-Lg
https://www.youtube.com/watch?v=p2-wYj7a-Zk
https://pubs.acs.org/doi/10.1021/acsomega.1c06806
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC408477/
https://pubmed.ncbi.nlm.nih.gov/29352520/
https://pubmed.ncbi.nlm.nih.gov/21480830/
https://www.benchchem.com/product/b1238019?utm_src=pdf-custom-synthesis#bc-rfq
https://en.wikipedia.org/wiki/Thromboxane_A2
https://ashpublications.org/blood/article/106/11/2175/137648/A-Novel-Inherited-Platelet-Function-Disorder
https://pubmed.ncbi.nlm.nih.gov/24353037/
https://pubmed.ncbi.nlm.nih.gov/2556779/
https://pubmed.ncbi.nlm.nih.gov/2556779/
https://www.clinpgx.org/pathway/PA154444041
https://www.ahajournals.org/doi/10.1161/01.CIR.72.6.1208
https://pubmed.ncbi.nlm.nih.gov/2998642/
https://pubmed.ncbi.nlm.nih.gov/2998642/
https://www.caymanchem.com/product/19023/ah-23848-calcium-salt
https://www.biomol.com/products/chemicals/lipids/ah-23848-calcium-salt-cay19023-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238019?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. AH 23848 (calcium salt) - Biochemicals - CAT N°: 19023 [bertin-bioreagent.com]

11. A specific thromboxane receptor blocking drug, AH23848, reduces platelet deposition on
vascular grafts in man - PubMed [pubmed.ncbi.nlm.nih.gov]

12. AH 23848 calcium salt | CAS 81496-19-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

14. tandfonline.com [tandfonline.com]

15. researchgate.net [researchgate.net]

16. journals.viamedica.pl [journals.viamedica.pl]

17. Inhibition of platelet aggregation and thromboxane production by low concentrations of
aspirin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

18. Whole Blood Aggregometry in Mice - PMC [pmc.ncbi.nlm.nih.gov]

19. ashpublications.org [ashpublications.org]

20. Whole Blood Platelet Aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]

21. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

22. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron
Microscopy Analysis [jove.com]

23. uknowledge.uky.edu [uknowledge.uky.edu]

24. Video: Ferric Chloride-induced Murine Thrombosis Models [jove.com]

25. pubs.acs.org [pubs.acs.org]

26. ahajournals.org [ahajournals.org]

27. Rodent models of pulmonary embolism and chronic thromboembolic pulmonary
hypertension - PMC [pmc.ncbi.nlm.nih.gov]

28. Refinement of a mouse model of pulmonary embolism | NC3Rs [nc3rs.org.uk]

29. DSI517Mu01 | Mouse Model for Pulmonary Embolism (PE) | Mus musculus (Mouse)
USCN(Wuhan USCN Business Co., Ltd. ) [uscnk.com]

30. Novel venous thromboembolism mouse model to evaluate the role of complete and
partial factor XIII deficiency in pulmonary embolism risk - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for AH 23848 in
Platelet Aggregation Assays]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1238019/docs#application-notes-and-protocols-for-
ah-23848-in-platelet-aggregation-assays]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.bertin-bioreagent.com/ah-23848-calcium-salt/
https://pubmed.ncbi.nlm.nih.gov/2151407/
https://pubmed.ncbi.nlm.nih.gov/2151407/
https://www.scbt.com/p/ah-23848-calcium-salt-81496-19-7
https://practical-haemostasis.com/Platelets/platelet_function_testing_lta.html
https://www.tandfonline.com/doi/full/10.1080/09537104.2024.2427745
https://www.researchgate.net/publication/385914072_Light_transmission_aggregometry_for_platelet_function_testing_position_paper_on_current_recommendations_and_French_proposals_for_accreditation
https://journals.viamedica.pl/journal_of_transfusion_medicine_and_hemostasis/article/download/JTM.2023.0006/72696
https://pubmed.ncbi.nlm.nih.gov/3370916/
https://pubmed.ncbi.nlm.nih.gov/3370916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11331681/
https://ashpublications.org/blood/article/126/23/2260/105224/The-Role-of-Whole-Blood-Platelet-Aggregation
https://pubmed.ncbi.nlm.nih.gov/28804840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5091988/
https://www.jove.com/t/64985/ferric-chloride-induced-arterial-thrombosis-sample-collection-for-3d
https://www.jove.com/t/64985/ferric-chloride-induced-arterial-thrombosis-sample-collection-for-3d
https://uknowledge.uky.edu/cgi/viewcontent.cgi?article=1080&context=cvrc_facpub
https://www.jove.com/v/54479/ferric-chloride-induced-murine-thrombosis-models
https://pubs.acs.org/doi/10.1021/acsomega.1c07316
https://www.ahajournals.org/doi/10.1161/ATVBAHA.118.311818
https://pmc.ncbi.nlm.nih.gov/articles/PMC8919224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8919224/
https://nc3rs.org.uk/our-portfolio/refinement-mouse-model-pulmonary-embolism
https://www.uscnk.com/uscn/Mouse-Model-for-Pulmonary-Embolism-DSI517Mu01.htm
https://www.uscnk.com/uscn/Mouse-Model-for-Pulmonary-Embolism-DSI517Mu01.htm
https://pubmed.ncbi.nlm.nih.gov/34431201/
https://pubmed.ncbi.nlm.nih.gov/34431201/
https://www.benchchem.com/product/b1238019/docs#application-notes-and-protocols-for-ah-23848-in-platelet-aggregation-assays
https://www.benchchem.com/product/b1238019/docs#application-notes-and-protocols-for-ah-23848-in-platelet-aggregation-assays
https://www.benchchem.com/product/b1238019/docs#application-notes-and-protocols-for-ah-23848-in-platelet-aggregation-assays
https://www.benchchem.com/product/b1238019/docs#application-notes-and-protocols-for-ah-23848-in-platelet-aggregation-assays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238019?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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